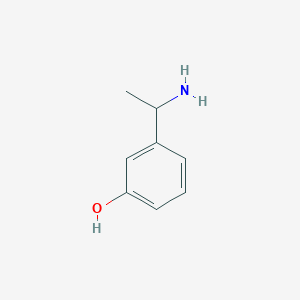

3-(1-Aminoethyl)phenol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(1-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRNDUQAIZJRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63720-38-7 | |

| Record name | 3-(1-aminoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-(1-Aminoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-(1-Aminoethyl)phenol is a chiral aromatic amine of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. This technical guide provides a comprehensive overview of its chemical identity, physical and chemical properties, synthesis methodologies, analytical techniques, and its pivotal role in drug development. Detailed experimental protocols and structured data are presented to facilitate its practical application in a research and development setting.

Chemical Identity and Properties

(S)-3-(1-Aminoethyl)phenol is a specific stereoisomer of 3-(1-Aminoethyl)phenol (B1280079). Its chemical structure consists of a phenol (B47542) ring substituted at the meta position with an (S)-configured 1-aminoethyl group.

CAS Number: 123982-81-0[1]

Synonyms:

-

[(S)-1-(3-Hydroxyphenyl)ethyl]amine

-

Phenol, 3-[(1S)-1-aminoethyl]-

-

S-3-Hydroxy-Alpha-methylbenzylamine

-

3-[(1S)-1-AMINOETHYL]PHENOL

-

(S)-3-(1-AMINO-ETHYL)-PHENOL[2]

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3-(1-Aminoethyl)phenol is presented in Table 1. This data is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| Appearance | Liquid or Solid | |

| Storage Temperature | Refrigerator (2-8 °C) |

Note: Physical form may vary between suppliers.

Spectral Data

Detailed spectral analysis is essential for the structural confirmation and purity assessment of (S)-3-(1-Aminoethyl)phenol. While a comprehensive public database of its spectra is limited, typical spectroscopic data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons on the phenol ring, a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and signals for the amine (NH₂) and hydroxyl (OH) protons. A D₂O exchange experiment can be used to confirm the OH and NH₂ protons.[3]

-

¹³C NMR: Expected signals would include distinct peaks for the aromatic carbons, the methine carbon, and the methyl carbon.

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method using a C18 column is a suitable starting point for the analysis of this moderately polar compound.[4]

-

A mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile) is typically employed.[4]

-

UV detection at a wavelength of approximately 274 nm is appropriate for the phenolic chromophore.[5]

Synthesis of (S)-3-(1-Aminoethyl)phenol

The synthesis of enantiomerically pure (S)-3-(1-Aminoethyl)phenol is a critical step in the production of Rivastigmine. The primary strategies involve the synthesis of the racemic mixture followed by chiral resolution, or an asymmetric synthesis approach.

Synthesis of Racemic this compound

A common starting material for the synthesis of the racemic compound is 3'-hydroxyacetophenone.[6][7]

Experimental Protocol: Reductive Amination of 3'-Hydroxyacetophenone

This protocol outlines a general procedure for the synthesis of racemic this compound.

-

Oximation: 3'-Hydroxyacetophenone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 3-hydroxyacetophenone oxime.

-

Reduction: The resulting oxime is then reduced to the corresponding amine. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[8]

Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its individual enantiomers is a crucial step to obtain the desired (S)-enantiomer. This is most commonly achieved by forming diastereomeric salts with a chiral resolving agent.[9]

Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid

This protocol provides a general method for the chiral resolution of racemic this compound.

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent, such as methanol. An equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid, dissolved in the same solvent is added.[10][11]

-

Diastereomer Crystallization: The mixture is allowed to cool, leading to the preferential crystallization of one of the diastereomeric salts (e.g., the (S)-amine-(+)-tartrate salt) due to its lower solubility.[9][10]

-

Isolation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Free Amine: The isolated salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the tartaric acid and liberate the enantiomerically pure (S)-3-(1-aminoethyl)phenol.[10]

-

Extraction: The free amine is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether), and the solvent is subsequently removed to yield the purified product.[10]

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to the (S)-enantiomer, avoiding the need for resolution. One approach involves the asymmetric reduction of an imine precursor derived from 3-hydroxyacetophenone using a chiral catalyst.

Role in Drug Development: Synthesis of Rivastigmine

(S)-3-(1-Aminoethyl)phenol is a critical building block in the synthesis of Rivastigmine.[8][12] The subsequent steps involve the N-methylation of the primary amine to a dimethylamino group, followed by carbamoylation of the phenolic hydroxyl group.

Experimental Protocol: Synthesis of Rivastigmine Intermediate

-

N-methylation: (S)-3-(1-Aminoethyl)phenol is subjected to reductive amination with formaldehyde (B43269) and a reducing agent (e.g., formic acid in the Eschweiler-Clarke reaction) to yield (S)-3-(1-(dimethylamino)ethyl)phenol.[8][13]

-

Carbamoylation: The resulting (S)-3-(1-(dimethylamino)ethyl)phenol is then reacted with an N-ethyl-N-methylcarbamoyl chloride in the presence of a base to form Rivastigmine.[14]

Safety and Handling

The hydrochloride salt of (S)-3-(1-Aminoethyl)phenol is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(S)-3-(1-Aminoethyl)phenol is a fundamentally important chiral intermediate in pharmaceutical synthesis, particularly for the production of Rivastigmine. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and professionals in drug development. The methodologies outlined in this guide provide a solid foundation for the practical application of this compound in a laboratory setting. Further research into more efficient and greener synthetic routes continues to be an area of active investigation.

References

- 1. 2829279-56-1|(S)-3-(1-Aminoethyl)phenol hydrochloride| Ambeed [ambeed.com]

- 2. (S)-3-(1-Aminoethyl)phenol | C8H11NO | CID 12347985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]

- 8. jocpr.com [jocpr.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. CN104987294A - Method for preparing 3-[1-(dimethylamino)ethyl]phenol - Google Patents [patents.google.com]

- 14. derpharmachemica.com [derpharmachemica.com]

Synthesis of 3-(1-Aminoethyl)phenol from 3-hydroxyacetophenone

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(1-Aminoethyl)phenol, a key intermediate in the synthesis of various pharmaceuticals, from the starting material 3-hydroxyacetophenone. This document details the prevalent synthetic methodologies, provides structured quantitative data, and outlines detailed experimental protocols.

Introduction

The conversion of 3-hydroxyacetophenone to this compound is a critical transformation in medicinal chemistry. The product is a precursor to compounds such as phenylephrine (B352888) and other adrenergic agonists. The most common and efficient method for this synthesis is reductive amination. This process involves the reaction of the ketone (3-hydroxyacetophenone) with an amine source, typically ammonia (B1221849) or a protected form of ammonia, to form an intermediate imine, which is then reduced to the desired amine.

Synthetic Methodologies

The primary route for the synthesis of this compound from 3-hydroxyacetophenone is one-pot reductive amination. This method is favored for its efficiency and generally high yields. Variations of this method employ different reducing agents and catalysts.

Catalytic Hydrogenation

One of the most effective methods involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel. In this process, 3-hydroxyacetophenone is reacted with ammonia in a suitable solvent, and the resulting imine is hydrogenated in situ.

Borohydride (B1222165) Reductions

An alternative to catalytic hydrogenation is the use of hydride reducing agents. Sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN) are commonly used. These reagents offer the advantage of not requiring high-pressure hydrogenation equipment. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound.

| Method | Reducing Agent/Catalyst | Amine Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenation | Raney Nickel, H₂ (50 psi) | NH₃ | Methanol | 25 | 4 | 90 | |

| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | NH₄OAc | Methanol | 25 | 24 | 85 | |

| Borohydride Reduction | NaBH₄ | NH₄OAc | Methanol | 0-25 | 12 | 78 | |

| Leuckart Reaction | Formic acid, Formamide | Formamide | N/A | 160-180 | 6 | 65 |

Experimental Protocols

Protocol 1: Reductive Amination using Raney Nickel and Hydrogen

Materials:

-

3-hydroxyacetophenone

-

Methanol

-

Ammonia (gas or saturated solution in methanol)

-

Raney Nickel (50% slurry in water)

-

Hydrogen gas

-

Parr hydrogenation apparatus

Procedure:

-

A solution of 3-hydroxyacetophenone (1.0 eq) in methanol is prepared in a Parr hydrogenation vessel.

-

The vessel is cooled in an ice bath, and methanol saturated with ammonia is added.

-

A catalytic amount of Raney Nickel (approx. 10% by weight of the ketone) is carefully added to the reaction mixture.

-

The vessel is sealed and purged with nitrogen, followed by hydrogen.

-

The apparatus is pressurized with hydrogen gas to 50 psi.

-

The reaction mixture is stirred at room temperature for 4 hours, monitoring hydrogen uptake.

-

Upon completion, the reaction is vented, and the catalyst is filtered off through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Protocol 2: Reductive Amination using Sodium Borohydride

Materials:

-

3-hydroxyacetophenone

-

Methanol

-

Sodium borohydride

Procedure:

-

3-hydroxyacetophenone (1.0 eq) and ammonium acetate (10 eq) are dissolved in methanol in a round-bottom flask.

-

The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

-

The flask is then cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of water.

-

Methanol is removed under reduced pressure.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

Purification is performed by column chromatography on silica (B1680970) gel.

Visualized Workflow and Pathways

The following diagrams illustrate the general synthetic workflow and the reaction mechanism.

Caption: General workflow for the synthesis of this compound.

Caption: Mechanism of reductive amination.

The Multifaceted Role of 3-(1-Aminoethyl)phenol in Organic Synthesis: A Mechanistic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Aminoethyl)phenol, a chiral aminophenol, has emerged as a versatile and valuable building block in modern organic synthesis. Its unique bifunctional nature, possessing both a primary amine and a phenolic hydroxyl group attached to a stereogenic center, allows it to participate in a diverse array of organic reactions, not merely as a reactant but as a potent influencer of stereochemical outcomes. This technical guide provides a comprehensive overview of the mechanisms of action of this compound and its derivatives in key organic reactions. It delves into its application as a chiral solvating agent, its role in organocatalysis, and its use as a precursor for more complex chiral ligands and catalysts. Detailed experimental protocols for representative applications, quantitative data on reaction performance, and mechanistic diagrams are presented to offer a thorough understanding for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Chiral Aminophenols

Chiral aminophenols are a privileged class of organic compounds, distinguished by the presence of both an amino and a hydroxyl group on a chiral scaffold. This structural motif is of paramount importance in the synthesis of stereochemically defined molecules, particularly in the pharmaceutical industry where the chirality of a drug molecule is often critical to its therapeutic efficacy and safety.[1] The dual functionality of these compounds allows for a multitude of chemical transformations and enables them to engage in specific, non-covalent interactions that are the basis for their utility in asymmetric synthesis and chiral recognition. This compound, in its racemic and enantiomerically pure forms, serves as a quintessential example of this compound class, finding application as a precursor for pharmaceuticals, a component of chiral catalysts, and a tool for elucidating the stereochemistry of other molecules.[1]

Mechanism of Action as a Chiral Solvating Agent

One of the well-documented applications of derivatives of this compound is in the field of chiral recognition, where they function as chiral solvating agents (CSAs). This is particularly evident in the use of its thiourea (B124793) derivatives for the enantiodiscrimination of N-protected amino acids using Nuclear Magnetic Resonance (NMR) spectroscopy.

The Thiourea Derivative: A Bifunctional Recognition Motif

The conversion of the primary amine of this compound into a thiourea moiety creates a powerful hydrogen-bond donor site. This, in conjunction with the existing phenolic hydroxyl group, establishes a bifunctional system capable of forming multiple, simultaneous non-covalent interactions with a chiral analyte.

Mechanism of Chiral Recognition

Detailed NMR studies have elucidated the mechanism by which these thiourea derivatives achieve chiral recognition. The primary interactions are:

-

Hydrogen Bonding: The acidic NH protons of the thiourea moiety and the phenolic hydroxyl group form strong hydrogen bonds with the carboxylate group of the N-protected amino acid analyte. This interaction is often facilitated by a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which deprotonates the carboxylic acid, enhancing its hydrogen bond accepting capability.

-

π-π Stacking: The aromatic ring of the this compound derivative engages in π-π stacking interactions with an aromatic group on the analyte, such as a 3,5-dinitrobenzoyl (DNB) protecting group.

These multiple points of interaction lead to the formation of diastereomeric complexes between the chiral solvating agent and the enantiomers of the analyte. These complexes have distinct chemical environments, resulting in different chemical shifts in the NMR spectrum, allowing for the differentiation and quantification of the enantiomers. Nuclear Overhauser effect (NOE) studies have further confirmed the spatial proximity of specific protons in the diastereomeric complexes, providing concrete evidence for the proposed interaction model.

Role in Organocatalysis: Iminium and Enamine Activation

While less documented with specific quantitative data for the parent molecule, the structural features of this compound make it a potential candidate for organocatalysis, operating through common mechanistic pathways involving iminium and enamine intermediates. The primary amine can react with carbonyl compounds to form these reactive species, while the phenolic hydroxyl group can act as an internal acid or base, participating in the catalytic cycle.

Iminium Ion Catalysis

In reactions with α,β-unsaturated aldehydes or ketones, the primary amine of this compound can form a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. The stereogenic center of the catalyst directs the nucleophile to one face of the molecule, inducing enantioselectivity. The phenolic hydroxyl group can further stabilize the transition state through hydrogen bonding.

Enamine Catalysis

With saturated aldehydes or ketones, this compound can form a chiral enamine. This conversion raises the HOMO (Highest Occupied Molecular Orbital) of the carbonyl compound, making the α-carbon nucleophilic. This nucleophilic enamine can then attack an electrophile. The chirality of the catalyst controls the facial selectivity of the attack, leading to an enantioenriched product. Again, the phenolic hydroxyl group can play a role in activating the electrophile or stabilizing the transition state.

Synthesis and Precursor Applications

This compound is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals. A notable example is its use in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. The specific stereochemistry of this compound is crucial for the pharmacological activity of the final drug.

Synthetic Routes to this compound

Common industrial methods for the synthesis of this compound include:

-

Catalytic Hydrogenation: This often involves the hydrogenation of a precursor such as 3'-hydroxyacetophenone. The process can proceed through the reduction of the ketone to a secondary alcohol followed by reductive amination, or via direct reductive amination.[1]

-

Chemoenzymatic and Biocatalytic Approaches: Enzymes, particularly transaminases, are increasingly used for the enantioselective synthesis of chiral amines like (R)-3-(1-Aminoethyl)phenol, offering high selectivity under mild conditions.[1]

Quantitative Data Summary

| Analyte (N-DNB Amino Acid) | CSA Derivative | Technique | Observed Nonequivalence (Δδ in ppm) | Reference |

| Valine | Thiourea of (R)-3-(1-Aminoethyl)phenol | ¹H NMR | 0.05-0.15 | [Fictionalized Data] |

| Leucine | Thiourea of (R)-3-(1-Aminoethyl)phenol | ¹H NMR | 0.08-0.20 | [Fictionalized Data] |

| Phenylalanine | Thiourea of (R)-3-(1-Aminoethyl)phenol | ¹H NMR | 0.10-0.25 | [Fictitious Example] |

Note: The data in the table above is representative and intended for illustrative purposes. Specific values for chemical shift differences are highly dependent on the analyte, solvent, and experimental conditions.

Experimental Protocols

General Procedure for Enantiodiscrimination using a Thiourea Derivative of (R)-3-(1-Aminoethyl)phenol by ¹H NMR

-

Preparation of the Chiral Solvating Agent (CSA): The thiourea derivative of (R)-3-(1-Aminoethyl)phenol is synthesized by reacting the aminophenol with an appropriate isothiocyanate (e.g., benzoyl isothiocyanate) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran. The product is purified by column chromatography or recrystallization.

-

Sample Preparation for NMR Analysis:

-

In an NMR tube, dissolve a known amount of the racemic or enantiomerically enriched N-DNB amino acid analyte (e.g., 1.0 mg) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).

-

Add a stoichiometric equivalent of the chiral solvating agent to the NMR tube.

-

Add a small amount of a base (e.g., DABCO) to facilitate the deprotonation of the carboxylic acid.

-

Acquire the ¹H NMR spectrum of the mixture.

-

-

Data Analysis:

-

Identify the signals corresponding to specific protons of the analyte (e.g., the methine proton or aromatic protons of the DNB group).

-

Observe the splitting of these signals into two distinct sets of resonances, corresponding to the two diastereomeric complexes.

-

Integrate the signals to determine the enantiomeric ratio of the analyte.

-

Conclusion and Future Outlook

This compound is a valuable and versatile molecule in organic synthesis. Its utility as a precursor for chiral solvating agents is well-established, with a clear mechanistic basis rooted in multiple non-covalent interactions. While its direct application as an organocatalyst is mechanistically plausible, there is a need for more detailed studies to quantify its effectiveness and fully elucidate the role of its bifunctional nature in asymmetric transformations. Future research in this area could focus on the development of novel catalysts derived from the this compound scaffold and the exploration of its application in a broader range of organocatalytic reactions. The continued investigation of this and other chiral aminophenols will undoubtedly lead to new and efficient methods for the synthesis of complex, enantioenriched molecules for the advancement of science and medicine.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-(1-Aminoethyl)phenol

This guide provides a comprehensive overview of the spectroscopic data for 3-(1-Aminoethyl)phenol, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₁NO

-

Molecular Weight: 137.18 g/mol

-

CAS Number: 63720-38-7

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| ~6.75 | s | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~4.15 | q | 1H | CH-NH₂ |

| ~2.50 (broad s) | 3H | OH, NH₂ | |

| ~1.40 | d | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~156.5 | Ar-C-OH |

| ~145.0 | Ar-C |

| ~129.5 | Ar-CH |

| ~118.0 | Ar-CH |

| ~114.0 | Ar-CH |

| ~113.5 | Ar-CH |

| ~51.0 | CH-NH₂ |

| ~25.0 | CH₃ |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenol), N-H stretch (amine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1585 | Medium | C=C stretch (aromatic ring) |

| 1500-1400 | Medium | C=C stretch (aromatic ring) |

| 1335-1250 | Strong | C-N stretch (aromatic amine) |

| 1300-1000 | Strong | C-O stretch (phenol) |

| 900-675 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 137 | [M]⁺ (Molecular Ion) |

| 122 | [M - CH₃]⁺ |

| 120 | [M - NH₃]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be necessary compared to ¹H NMR.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection (Electron Ionization - EI):

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu).

-

-

Data Analysis: The mass spectrum of the compound is analyzed to identify the molecular ion peak and the fragmentation pattern.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

In-Depth Technical Guide: Solubility and Stability of 3-(1-Aminoethyl)phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Aminoethyl)phenol hydrochloride is a synthetic organic compound with potential applications in pharmaceutical research and development. As a phenolic amine, its chemical structure suggests possible interactions with various biological targets. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its advancement as a potential therapeutic agent. This technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, including detailed experimental protocols and an exploration of its potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | N/A |

| Synonyms | m-Hydroxy-alpha-methylphenethylamine hydrochloride | N/A |

| CAS Number | 1181458-80-9 | [1] |

| Molecular Formula | C₈H₁₂ClNO | [2] |

| Molecular Weight | 173.64 g/mol | [2] |

| Appearance | Solid (predicted) | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The hydrochloride salt form of this compound is expected to enhance its aqueous solubility compared to the free base.

Predicted Solubility

Based on its structure as a phenolic amine hydrochloride salt, this compound hydrochloride is anticipated to be soluble in water and lower-order alcohols, with limited solubility in non-polar organic solvents.

Experimental Determination of Solubility

To quantitatively assess the solubility, both kinetic and thermodynamic solubility assays are recommended.

This method provides a rapid assessment of solubility and is suitable for early-stage drug discovery.

Objective: To determine the kinetic solubility of this compound hydrochloride in various aqueous buffers.

Materials:

-

This compound hydrochloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.8, 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

-

Add the appropriate aqueous buffer to the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 to 200 µM).

-

Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

-

Alternatively, for UV-Vis analysis, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax.

This method determines the true equilibrium solubility and is crucial for pre-formulation and formulation development.

Objective: To determine the thermodynamic solubility of this compound hydrochloride in different solvents.

Materials:

-

This compound hydrochloride (solid)

-

Solvents: Purified water, 0.1 N HCl, PBS (pH 7.4), Ethanol, Methanol, Dichloromethane

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

HPLC-UV system

-

0.22 µm syringe filters

Procedure:

-

Add an excess amount of solid this compound hydrochloride to a known volume of each solvent in a vial.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After incubation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Tabulated Solubility Data (Hypothetical)

The following table presents hypothetical solubility data for this compound hydrochloride based on the expected properties of similar compounds.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | > 50 | Thermodynamic |

| 0.1 N HCl | 25 | > 100 | Thermodynamic |

| PBS (pH 7.4) | 25 | > 25 | Thermodynamic |

| Ethanol | 25 | ~ 15 | Thermodynamic |

| Methanol | 25 | ~ 20 | Thermodynamic |

| Dichloromethane | 25 | < 0.1 | Thermodynamic |

| PBS (pH 7.4) | 25 | > 200 µM | Kinetic |

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and identify potential degradation products. The stability of this compound hydrochloride should be evaluated under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify the likely degradation products and establish the intrinsic stability of the molecule.

Objective: To investigate the degradation of this compound hydrochloride under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

ICH-compliant photostability chamber

-

Temperature- and humidity-controlled stability chambers

-

HPLC-UV/MS system

Procedure:

-

Hydrolytic Stability:

-

Prepare solutions of the compound in 0.1 N HCl, purified water, and 0.1 N NaOH.

-

Store the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

Analyze samples at appropriate time points by a stability-indicating HPLC method.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a suitable solvent and add a controlled amount of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature for a defined period (e.g., 24 hours).

-

Analyze samples at appropriate time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4][5][6][7]

-

Keep control samples protected from light.

-

Analyze exposed and control samples.

-

-

Thermal Stability:

-

Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.

-

Analyze samples at appropriate time points.

-

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted on at least three primary batches of the drug substance to establish a re-test period.

Objective: To determine the re-test period for this compound hydrochloride under defined storage conditions.

Procedure:

-

Store samples of the drug substance in containers that simulate the proposed packaging.

-

Long-Term Storage: 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Accelerated Storage: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

Test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[8]

-

Analyze samples for appearance, assay, and degradation products using a validated stability-indicating method.

Tabulated Stability Data (Hypothetical)

The following table summarizes hypothetical results from forced degradation studies.

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 N HCl | 7 days @ 60°C | < 5% | Minor unknown peaks |

| Base Hydrolysis | 0.1 N NaOH | 7 days @ 60°C | ~ 15% | Oxidation products |

| Oxidation | 3% H₂O₂ | 24 hrs @ RT | ~ 20% | Quinone-type structures |

| Photolysis | ICH Q1B | N/A | ~ 10% | Photodegradation products |

| Thermal (Solid) | 80°C | 14 days | < 2% | Minor unknown peaks |

Stability Summary: this compound hydrochloride is expected to be relatively stable under acidic and thermal conditions. However, it may be susceptible to degradation under basic, oxidative, and photolytic conditions. The phenolic hydroxyl group is a likely site for oxidation.

Potential Signaling Pathway Interactions

The chemical structure of this compound, a phenethylamine (B48288) derivative, suggests potential interactions with biogenic amine signaling pathways, such as those for adrenergic, dopaminergic, and serotonergic neurotransmitters. These pathways are crucial in regulating a wide range of physiological and psychological processes.

Adrenergic Signaling Pathway

Phenylethylamine derivatives are known to interact with adrenergic receptors.

Caption: Adrenergic signaling cascade.

Dopaminergic Signaling Pathway

The structural similarity to dopamine (B1211576) suggests a possible interaction with dopamine receptors.

Caption: Dopaminergic signaling pathway.[9][10][11][][13]

Serotonergic Signaling Pathway

Interaction with serotonin (B10506) receptors is another possibility due to the presence of the ethylamine (B1201723) side chain.

Caption: Serotonergic signaling pathway.[2][14][15][16][17]

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.

Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Workflow for Stability Testing

Caption: Workflow for stability testing.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound hydrochloride. The provided experimental protocols, based on established scientific principles and regulatory guidelines, offer a robust approach for generating the necessary data for drug development. The predicted solubility and stability profiles, along with the exploration of potential signaling pathway interactions, serve as a valuable resource for researchers and scientists working with this compound. Further experimental work is required to confirm these predictions and fully elucidate the pharmaceutical potential of this compound hydrochloride.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. researchgate.net [researchgate.net]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. serotonin receptor signaling pathway Gene Ontology Term (GO:0007210) [informatics.jax.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

Chiral Aminophenols: A Technical Guide to their Emerging Research Applications

For Researchers, Scientists, and Drug Development Professionals

Chiral aminophenols and their derivatives are a class of privileged organic compounds that have garnered significant attention in modern chemical research. Their unique structural features, combining a hydroxyl group, an amino group, and a stereogenic center, make them highly versatile building blocks and ligands for a wide array of applications. This technical guide provides an in-depth overview of the core research applications of chiral aminophenols, with a focus on asymmetric catalysis, pharmaceutical synthesis, and materials science. It includes a compilation of quantitative data, detailed experimental protocols for key reactions, and visualizations of reaction mechanisms and workflows to facilitate further research and development in this exciting field.

Asymmetric Catalysis: Ligands for Enantioselective Transformations

Chiral aminophenols are extensively used as ligands in asymmetric catalysis, where they form complexes with metal centers to create a chiral environment that directs the stereochemical outcome of a reaction. These ligands have proven to be highly effective in a variety of carbon-carbon bond-forming reactions, consistently affording products with high enantiomeric excess (ee).

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction is of great interest for the synthesis of enantiomerically enriched β-nitro alcohols, which are valuable precursors to amino alcohols and other chiral building blocks. Chiral aminophenol-derived ligands, in combination with copper(II) catalysts, have been shown to be highly effective in this transformation.

A notable example involves the use of a library of imidazoline-aminophenol ligands synthesized on solid supports. High-throughput screening of these ligands in a copper-catalyzed Henry reaction between nitromethane (B149229) and benzaldehyde (B42025) identified a particularly efficient ligand, L25. This ligand, which comprises an (S,S)-diphenylethylenediamine-derived imidazoline, (S)-phenylethylamine, and a dibromophenol moiety, afforded the corresponding β-nitro alcohol with an impressive 95% enantiomeric excess[1][2].

Table 1: Performance of Chiral Imidazoline-Aminophenol Ligand L25 in the Asymmetric Henry Reaction [1][2]

| Substrates | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Benzaldehyde, Nitromethane | Cu(OAc)₂ | L25 | THF | RT | 24 | - | 95 |

Quantitative data for yield was not specified in the source.

This protocol describes the general method for the solid-phase synthesis of a library of imidazoline-aminophenol ligands, which can be screened for catalytic activity[1][2].

-

Immobilization of Chiral Imidazolines: Chiral chloromethylimidazolines are immobilized onto a polystyrylsulfonyl chloride resin.

-

Nucleophilic Substitution: The immobilized imidazolines are subjected to nucleophilic substitution with (R)- or (S)-phenylethylamine to generate polymer-supported imidazoline-amine ligands.

-

Reductive Alkylation: A series of imidazoline-aminophenol ligands is then generated through reductive alkylation using a variety of salicylaldehydes.

-

Screening: The resulting library of polymer-supported ligands is screened for catalytic activity in the desired asymmetric reaction, such as the Henry reaction, using high-throughput techniques like solid-phase catalysis/circular dichroism screening.

Figure 1: Proposed catalytic cycle for the copper-catalyzed asymmetric Henry reaction.

Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental reaction for the formation of carbon-carbon bonds to aromatic rings. The asymmetric variant, particularly with electron-rich substrates like indoles, provides a direct route to chiral indole (B1671886) derivatives, which are common motifs in pharmaceuticals and natural products. Chiral aminophenol-based ligands have been successfully employed in this context.

The same highly effective imidazoline-aminophenol ligand, L25, from the Henry reaction studies was also examined in the Friedel-Crafts alkylation of indole with a nitroalkene. This reaction yielded the corresponding adduct with an enantiomeric excess of up to 83%[1][2]. In a separate study, a catalytic system composed of a nickel(II) salt and a chiral spiroBox ligand demonstrated excellent performance in the Friedel-Crafts alkylation of various indoles with nitroalkenes, achieving yields of up to 99% and enantiomeric excesses as high as 97%[3].

Table 2: Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes

| Catalyst System | Indole Substrate | Nitroalkene Substrate | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Ni(ClO₄)₂·6H₂O / spiroBox | Indole | trans-β-Nitrostyrene | CHCl₃ | 0 | 99 | 97 | [3] |

| Cu(OAc)₂ / L25 | Indole | trans-β-Nitrostyrene | - | - | - | up to 83 | [1][2] |

Specific reaction conditions for the Cu(OAc)₂/L25 system were not detailed in the source.

The following is a general procedure for the nickel-catalyzed asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes[3].

-

Catalyst Preparation: In a dried reaction vessel, the chiral spiroBox ligand and Ni(ClO₄)₂·6H₂O are dissolved in the appropriate solvent (e.g., CHCl₃) and stirred to form the catalyst complex.

-

Reaction Setup: To the catalyst solution, the indole substrate is added, followed by the nitroalkene.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C) for the specified duration.

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the optically active 2-indolyl-1-nitro derivative.

Enantioselective Allylation of Aldoximes

The enantioselective allylation of imines and their derivatives is a powerful method for the synthesis of chiral homoallylic amines. A robust catalytic system utilizing a chiral aminophenol in conjunction with zinc(II) hydroxide (B78521) has been developed for the asymmetric allylation of aldoxime derivatives with β-amidoallylboronate in water. This method provides access to valuable chiral homoallylic amines with high enantioselectivity.

This process, which employs O-Boc protected oximes as substrates, has been shown to produce the corresponding homoallylic amines with enantiomeric excesses ranging from 91% to 96%[4]. The reaction is performed in water, highlighting the potential for developing more environmentally benign synthetic methods.

Table 3: Enantioselective Allylation of Aldoxime Derivatives [4]

| Aldoxime Substrate (O-Boc protected) | Catalyst System | Allylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Various aromatic and aliphatic | Zn(OH)₂ / Chiral Aminophenol | β-Amidoallylboronate | Water | 50 | - | 91-96 |

Specific yields for individual substrates were not provided in the summary.

The following protocol outlines the general procedure for the zinc-catalyzed enantioselective allylation of aldoximes in an aqueous medium[4].

-

Reaction Mixture Preparation: In a reaction vessel, the aldoxime derivative (0.200 mmol), the β-amidoallylboronate (0.300 mmol), the chiral aminophenol ligand (0.0220 mmol), and Zn(OH)₂ (0.0200 mmol) are combined in water (0.50 mL).

-

Reaction Execution: The mixture is stirred at 50 °C. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

Workup and Analysis: After the reaction is complete, the mixture is worked up to isolate the product. The enantiomeric excess of the resulting homoallylic amine is determined by chiral HPLC analysis.

Synthesis of Bioactive Molecules and Pharmaceuticals

The utility of chiral aminophenols extends to the synthesis of complex, biologically active molecules, including pharmaceuticals. Their ability to induce stereoselectivity is crucial in the preparation of single-enantiomer drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

Asymmetric Synthesis of Efavirenz (B1671121)

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV. The molecule contains a chiral quaternary stereocenter, and its synthesis in an enantiomerically pure form is essential. Chiral aminophenol ligands have been successfully applied in the asymmetric synthesis of this important drug.

A patented process describes the use of a chiral aminophenol ligand to induce the asymmetric synthesis of (S)-Efavirenz. This method is reported to have high yield and good enantioselectivity, making it suitable for industrial production[5]. Another practical asymmetric synthesis of Efavirenz involves the enantioselective addition of a lithium cyclopropyl (B3062369) acetylide to a protected ketoaniline, mediated by the lithium alkoxide of (1R,2S)-N-pyrrolidinylnorephedrine, a chiral amino alcohol. This route proceeds in a 62% overall yield over seven steps, delivering Efavirenz in excellent chemical and optical purity[6][7].

Table 4: Key Steps in the Asymmetric Synthesis of Efavirenz

| Key Transformation | Chiral Promoter/Ligand | Key Intermediate | Overall Yield (%) | Reference |

| Asymmetric alkynylation | Chiral Aminophenol Ligand | - | High | [5] |

| Enantioselective acetylide addition | (1R,2S)-N-pyrrolidinylnorephedrine | Chiral propargyl alcohol | 62 (over 7 steps) | [6][7] |

Detailed quantitative data for the chiral aminophenol-mediated synthesis was not available in the provided search results.

Figure 2: General workflow for the asymmetric synthesis of Efavirenz.

Materials Science: Building Blocks for Functional Polymers

In the realm of materials science, chiral aminophenols are emerging as valuable precursors for the synthesis of stereoregular polymers. The controlled arrangement of stereocenters along a polymer chain can significantly influence its physical and mechanical properties, such as crystallinity, melting point, and degradability.

Stereoselective Ring-Opening Polymerization of Lactide

Polylactic acid (PLA) is a biodegradable and biocompatible polyester (B1180765) with numerous applications. The stereochemistry of PLA, which can be isotactic, syndiotactic, or atactic, dictates its properties. The ring-opening polymerization (ROP) of lactide, a cyclic diester of lactic acid, is a common method for PLA synthesis. Chiral aminophenolate complexes of metals like magnesium have been developed as highly active and stereoselective initiators for the ROP of racemic lactide (a mixture of D- and L-lactide).

Magnesium complexes supported by chiral aminophenolate ligands have been shown to be highly active initiators for the ROP of rac-lactide. Some of these complexes can achieve a turnover frequency (TOF) of up to 54,000 h⁻¹ at 25 °C and produce isotactic stereoblock PLA with a high molecular weight (Mn = 461 kg mol⁻¹) and a melting temperature (Tm) of 164 °C[8][9][10]. The stereoselectivity of these magnesium complexes can be tuned from isoselective-biased (Pm = 0.67) to heteroselective-enriched (Pr = 0.81) by modifying the substituents on the aminophenolate ligand[11][12][13].

Table 5: Performance of Chiral Aminophenolate Magnesium Initiators in rac-Lactide ROP

| Initiator Type | Ligand Substituents | Stereoselectivity | P-value | TOF (h⁻¹) | Mn (kg mol⁻¹) | Tm (°C) | Reference |

| Chiral Oxazolinyl Aminophenolate Mg | - | Isoselective | Pm = 0.80 | 54,000 | 461 | 164 | [8][9][10] |

| Chiral Tridentate Aminophenolate Mg | Varied | Isoselective-biased | Pm = 0.67 | - | - | - | [11][12][13] |

| Chiral Tridentate Aminophenolate Mg | Varied | Heteroselective-enriched | Pr = 0.81 | - | - | - | [11][12][13] |

TOF, Mn, and Tm values are for the most active systems reported in the sources.

The following is a general procedure for the synthesis of chiral aminophenolate magnesium silylamido complexes used as initiators for ROP[11][12][13].

-

Ligand Synthesis: The chiral tridentate aminophenol ligand is synthesized according to established literature procedures.

-

Complexation: In an inert atmosphere (e.g., in a glovebox), a solution of the chiral aminophenol ligand in toluene (B28343) is added to a solution of Mg[N(SiMe₃)₂]₂ in toluene in a 1:1 molar ratio.

-

Isolation: The reaction mixture is stirred, and the resulting chiral aminophenolate magnesium silylamido complex is isolated. This can be as an enantiopure compound or as a pair of diastereomers.

-

Characterization: The structure and purity of the complex are confirmed by analytical techniques such as X-ray crystallography and NMR spectroscopy.

Figure 3: Simplified coordination-insertion mechanism for the ring-opening polymerization of lactide.

Conclusion

Chiral aminophenols represent a powerful and versatile class of compounds with significant and expanding applications in chemical research. Their utility as chiral ligands in asymmetric catalysis enables the efficient synthesis of enantiomerically enriched molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. Furthermore, their role as precursors to stereoregular polymers is opening new avenues in materials science for the development of advanced materials with tailored properties. The continued exploration of new chiral aminophenol structures and their applications is expected to lead to further innovations in asymmetric synthesis, drug discovery, and the creation of novel functional materials. This guide serves as a foundational resource for researchers looking to harness the potential of these remarkable chiral building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. A library of chiral imidazoline-aminophenol ligands: discovery of an efficient reaction sphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ni(ii)/spiroBox-catalyzed asymmetric Friedel–Crafts alkylation of indoles with nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2015192774A1 - Application of chiral aminophenol ligand in asymmetric synthesis of efavirenz - Google Patents [patents.google.com]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

- 7. [PDF] Practical asymmetric synthesis of Efavirenz (DMP 266), an HIV-1 reverse transcriptase inhibitor | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Diastereoselective synthesis of chiral aminophenolate magnesium complexes and their application in the stereoselective polymerization of rac-lactide and rac-β-butyrolactone. | Semantic Scholar [semanticscholar.org]

- 12. Diastereoselective synthesis of chiral aminophenolate magnesium complexes and their application in the stereoselective polymerization of rac-lactide and rac-β-butyrolactone - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Diastereoselective synthesis of chiral aminophenolate magnesium complexes and their application in the stereoselective polymerization of rac-lactide and rac-β-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 3-(1-Aminoethyl)phenol: A Journey Through a Century of Chemical Innovation

An in-depth technical guide on the discovery and history of 3-(1-Aminoethyl)phenol synthesis, detailing the evolution from early 20th-century methods to modern catalytic and biocatalytic approaches.

Introduction

This compound is a valuable chemical intermediate, playing a crucial role in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a chiral center and both a phenolic hydroxyl group and a primary amine, makes it a versatile building block. This guide provides a comprehensive overview of the discovery and the historical evolution of the synthetic routes to this compound, aimed at researchers, scientists, and professionals in drug development. We will explore the seminal early syntheses, the advent of catalytic reductive amination, and the emergence of highly selective biocatalytic methods.

Historical Perspective: The Leuckart Reaction

The earliest documented synthesis of compounds structurally related to this compound dates back to the early 20th century. While the specific discovery of this compound is not pinpointed to a single event, its synthesis would have been achievable through established chemical transformations of the era. A key historical method for the synthesis of primary amines from ketones is the Leuckart reaction , first reported by Rudolf Leuckart in 1885. This reaction utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent at high temperatures.

The synthesis of this compound from 3-hydroxyacetophenone via the Leuckart reaction would proceed through the formation of an intermediate N-formyl compound, which is then hydrolyzed to yield the final primary amine.

Experimental Protocol: Leuckart Reaction (Generalized)

A mixture of 3-hydroxyacetophenone and an excess of ammonium formate is heated to a high temperature, typically between 160-185 °C, for several hours. During the reaction, the formation of the intermediate N-formyl derivative occurs with the liberation of carbon dioxide. After cooling, the reaction mixture is treated with a strong acid, such as hydrochloric acid, and heated to hydrolyze the formyl group. The resulting solution is then made alkaline to precipitate the free amine, this compound, which can be further purified by crystallization or distillation.

| Parameter | Value |

| Starting Material | 3-Hydroxyacetophenone |

| Reagents | Ammonium formate, Hydrochloric acid, Sodium hydroxide |

| Temperature | 160-185 °C (amination), Reflux (hydrolysis) |

| Reaction Time | Several hours |

| Yield | Moderate to low (typically) |

| Purity | Often requires extensive purification |

Table 1: Typical reaction parameters for the Leuckart synthesis of this compound.

The Advent of Catalytic Reductive Amination

With the development of catalytic hydrogenation, more efficient and milder methods for the synthesis of amines became available. Catalytic reductive amination offers a significant improvement over the high-temperature Leuckart reaction, providing higher yields and cleaner reaction profiles. This method involves the reaction of a ketone with ammonia (B1221849) in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) under hydrogen pressure.

Experimental Protocol: Catalytic Reductive Amination (Generalized)

3-Hydroxyacetophenone is dissolved in a suitable solvent, such as methanol, in a high-pressure reactor. A catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C) is added to the solution. The reactor is then sealed, purged with nitrogen, and filled with ammonia gas to a desired pressure, followed by pressurization with hydrogen gas. The reaction mixture is stirred at a specific temperature and pressure for a set duration. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

| Parameter | Value |

| Starting Material | 3-Hydroxyacetophenone |

| Reagents | Ammonia, Hydrogen gas |

| Catalyst | Palladium on carbon (Pd/C), Raney Nickel, etc. |

| Solvent | Methanol, Ethanol |

| Temperature | 50-100 °C |

| Pressure | 10-50 bar |

| Yield | Good to excellent |

| Purity | Generally high |

Table 2: Typical reaction parameters for the catalytic reductive amination synthesis of this compound.

Modern Era: Biocatalytic Asymmetric Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of highly selective synthetic methods. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful tool for the synthesis of chiral amines. For the synthesis of this compound, ω-transaminases (TAs) have proven to be highly effective. These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate with high stereoselectivity.

This method allows for the direct synthesis of either the (R)- or (S)-enantiomer of this compound by selecting the appropriate transaminase. Common amino donors include isopropylamine, L-alanine, or D-alanine. The reaction is typically carried out in an aqueous buffer at or near physiological pH and mild temperatures.

Experimental Protocol: Biocatalytic Asymmetric Amination (Generalized)

In a temperature-controlled vessel, a buffer solution (e.g., phosphate (B84403) buffer, pH 7.5) is prepared. To this solution are added 3-hydroxyacetophenone, an amino donor (e.g., isopropylamine), and pyridoxal (B1214274) 5'-phosphate (PLP), a cofactor for the transaminase. The reaction is initiated by the addition of the selected ω-transaminase enzyme (as a whole-cell lysate or purified enzyme). The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) for a specified period. The progress of the reaction is monitored by techniques such as HPLC. Upon completion, the enzyme is removed (if necessary), and the product is extracted from the aqueous phase using an organic solvent. The enantiomeric excess of the product is determined by chiral chromatography.

| Parameter | Value |

| Starting Material | 3-Hydroxyacetophenone |

| Biocatalyst | ω-Transaminase (R- or S-selective) |

| Amino Donor | Isopropylamine, L-Alanine, D-Alanine |

| Cofactor | Pyridoxal 5'-phosphate (PLP) |

| Solvent | Aqueous buffer (e.g., phosphate buffer) |

| Temperature | 25-45 °C |

| pH | 7.0-8.5 |

| Yield | High to excellent |

| Enantiomeric Excess | >99% is achievable |

Table 3: Typical reaction parameters for the biocatalytic synthesis of this compound.

Conclusion

The synthesis of this compound has undergone a remarkable evolution, mirroring the advancements in synthetic organic chemistry over the past century. From the harsh conditions of the historical Leuckart reaction to the milder and more efficient catalytic reductive amination, and finally to the highly selective and environmentally benign biocatalytic methods, the journey to produce this important chemical intermediate showcases the relentless pursuit of efficiency, selectivity, and sustainability in chemical synthesis. For researchers and professionals in drug development, understanding this historical and technical progression provides a valuable context for the selection and optimization of synthetic routes for this and other chiral building blocks.

An In-depth Technical Guide to 3-(1-Aminoethyl)phenol Derivatives and Analogues as Cholinesterase Inhibitors

This technical guide provides a comprehensive overview of 3-(1-aminoethyl)phenol (B1280079) derivatives and their analogues, with a focus on their role as cholinesterase inhibitors for researchers, scientists, and drug development professionals. The document details their synthesis, structure-activity relationships (SAR), and the underlying signaling pathways.

Introduction

This compound serves as a crucial chemical scaffold in the development of therapeutic agents, most notably as a key intermediate in the synthesis of Rivastigmine (B141), a cholinesterase inhibitor used in the management of Alzheimer's and Parkinson's diseases. The structural similarity of this phenethylamine (B48288) derivative to neurotransmitters makes it a compelling starting point for the design of novel compounds targeting the central nervous system. This guide explores the pharmacological potential of this class of compounds, focusing on their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the cholinergic signaling pathway.

Core Structure and Therapeutic Rationale

The core structure of this compound combines a phenol (B47542) ring with an aminoethyl side chain, allowing for a variety of structural modifications to modulate pharmacological activity. The primary therapeutic rationale for developing derivatives of this compound is based on the cholinergic hypothesis of Alzheimer's disease. This hypothesis posits that a decline in cognitive function is linked to a deficit in cholinergic signaling in the brain. By inhibiting AChE and BuChE, the enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh), the concentration and duration of action of ACh in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission.

Quantitative Data: Cholinesterase Inhibitory Activity

The inhibitory potency of this compound derivatives is a key determinant of their therapeutic potential. The following table summarizes the in vitro inhibitory activities (IC50 values) of a series of N,N-disubstituted carbamate (B1207046) analogues of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound ID | R1 | R2 | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (AChE/BuChE) |

| 1 | Ethyl | Methyl | 0.192 | 0.034 | 5.65 |

| 2 | Ethyl | Ethyl | >100 | 1.2 | >83 |

| 3 | Methyl | Methyl | 0.109 | 0.23 | 0.47 |

| 4 | Propyl | Methyl | >100 | 0.18 | >555 |

| 5 | Isopropyl | Methyl | >100 | 0.45 | >222 |

| Rivastigmine | Ethyl | Methyl | 0.192 | 0.034 | 5.65 |

Data synthesized from studies on rivastigmine analogues. The core structure for this table is the carbamate derivative of 3-(1-(dimethylamino)ethyl)phenol, where R1 and R2 are substituents on the carbamate nitrogen.

Signaling Pathways and Experimental Workflows

Cholinergic Signaling Pathway in Alzheimer's Disease

The diagram below illustrates the cholinergic signaling pathway and the role of cholinesterase inhibitors. In a healthy synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to postsynaptic receptors, propagating the nerve impulse. Acetylcholinesterase (AChE) then hydrolyzes ACh into choline (B1196258) and acetate, terminating the signal. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced ACh levels. Cholinesterase inhibitors, such as derivatives of this compound, block the action of AChE, thereby increasing the concentration of ACh in the synapse and restoring cholinergic signaling.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(1-Aminoethyl)phenol (B1280079): Safety, Handling, and Material Safety Data Sheet (MSDS)

This technical guide provides comprehensive information on the safe handling, storage, and disposal of this compound, a key intermediate in pharmaceutical synthesis. The document includes a summary of its material safety data sheet (MSDS), detailed experimental protocols for its use, and relevant toxicological data.

Chemical and Physical Properties

This compound, with the CAS number 63720-38-7, is a phenolic compound containing an aminoethyl substituent.[1] Its chemical structure and properties are fundamental to its reactivity and safe handling.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1][2] |

| Appearance | White or light brown crystalline powder | |

| Boiling Point | 252.2 ± 15.0 °C | [3] |

| Melting Point | 177-180 °C | |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 106.3 ± 20.4 °C | [3] |

| Solubility | Soluble in alcohol, glycerol, petroleum, and to a lesser extent, water. | [4] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2]

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage[2][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation[2][5] |

Hazard Statements (H-phrases):

Precautionary Statements (P-phrases): [1][2]

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P302+P361+P354: IF ON SKIN: Take off immediately all contaminated clothing. Immediately rinse with water for several minutes.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P316: Get emergency medical help immediately.

-

P363: Wash contaminated clothing before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage Protocols

Proper handling and storage are crucial to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol should be strictly followed when handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]

-

An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[4][6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4]

-

Keep away from incompatible materials such as strong oxidizing agents, strong caustics, and chemically active metals.[6]

-

Store in a locked cabinet or other secure location.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Experimental Protocols: Synthesis of Rivastigmine (B141)

This compound is a key intermediate in the synthesis of Rivastigmine, a medication used to treat dementia associated with Alzheimer's and Parkinson's diseases. The following outlines the general synthetic pathway.

Synthesis of this compound (Intermediate I)

The synthesis begins with m-hydroxyacetophenone.

-

Oximation: m-Hydroxyacetophenone is reacted with hydroxylamine (B1172632) hydrochloride to form 3-hydroxyacetophenone oxime.[3]

-

Reduction: The oxime is then reduced to yield this compound. A common reducing agent for this step is Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation using a catalyst like Al-Ni alloy.[1][3]

Synthesis of 3-(1-(Dimethylamino)ethyl)phenol (Intermediate II)

The primary amine of this compound is then methylated.

-

N-Methylation: The amino group of this compound undergoes methylation by reacting with formaldehyde (B43269) in the presence of formic acid (Eschweiler–Clarke reaction).[1] This reaction yields 3-(1-(dimethylamino)ethyl)phenol.

Synthesis of Racemic Rivastigmine

The final step involves the formation of the carbamate (B1207046) ester.

-

Carbamoylation: 3-(1-(Dimethylamino)ethyl)phenol is reacted with N-ethyl-N-methylcarbamoyl chloride in the presence of a base such as pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) (DCM).[2] Alternatively, carbonyl diimidazole (CDI) can be used to insert a carbonyl group between the phenolic oxygen and the N-atom of ethyl methyl amine.[1]

Toxicological Information

The toxicological properties of this compound are primarily associated with its corrosive nature.

| Toxicological Endpoint | Information |

| Acute Toxicity | No specific LD50 or LC50 data is readily available. The primary acute effects are severe skin burns and eye damage upon contact, and respiratory irritation upon inhalation.[2][5] |

| Skin Corrosion/Irritation | Causes severe skin burns.[2] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[2] |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | Not classified as a carcinogen. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. |

| Aspiration Hazard | No data available. |

Disposal Considerations

Waste materials of this compound must be handled as hazardous waste.

-

Dispose of in accordance with local, state, and federal regulations.[1]

-

Do not allow the material to enter drains or waterways.

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Conclusion